Benzbromarone Demonstrates Superior in Vitro URAT1 Inhibitory Potency Compared to Probenecid and Lesinurad
In a direct comparative in vitro study, benzbromarone exhibited substantially higher potency against the URAT1 transporter than the uricosurics probenecid and lesinurad. This difference in target engagement is a key quantitative differentiator for research applications requiring strong URAT1 inhibition [1].
| Evidence Dimension | URAT1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.190 μM |
| Comparator Or Baseline | Lesinurad IC50 = 30.0 μM; Probenecid IC50 = 165 μM |
| Quantified Difference | Benzbromarone is 158-fold more potent than lesinurad and 868-fold more potent than probenecid. |
| Conditions | In vitro URAT1 inhibition assay. |
Why This Matters
This data directly quantifies benzbromarone's superior potency as a URAT1 inhibitor, a critical factor for studies focused on maximizing urate transport inhibition in cellular or ex vivo models.
- [1] Omura K, Nakagawa T, Kiyokawa J, et al. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor. J Pharmacol Exp Ther. 2025;392(1):100002. View Source
